molecular formula C11H10ClN B1347593 2-Chloro-4,8-dimethylquinoline CAS No. 3913-17-5

2-Chloro-4,8-dimethylquinoline

Cat. No. B1347593
CAS RN: 3913-17-5
M. Wt: 191.65 g/mol
InChI Key: UAKXMKQZURGJKF-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .


Molecular Structure Analysis

The molecular formula of 2-Chloro-4,8-dimethylquinoline is C11H10ClN . It has an average mass of 191.657 Da and a monoisotopic mass of 191.050171 Da .


Physical And Chemical Properties Analysis

2-Chloro-4,8-dimethylquinoline has a density of 1.2±0.1 g/cm3, a boiling point of 311.6±37.0 °C at 760 mmHg, and a flash point of 171.3±12.1 °C . It has a molar refractivity of 56.7±0.3 cm3 and a molar volume of 161.3±3.0 cm3 .

Scientific Research Applications

  • Medicinal Chemistry
    • Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .
    • Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs .
    • They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer, antioxidant, anti-COVID-19, anti-inflammatory, anti-mycobacterial, antimicrobial, anticonvulsant, cardiovascular, antituberculosis, anti-plasmodial, antibacterial activities .
    • Synthetic and medicinal chemists are expected to produce greener and more sustainable chemical processes .
    • Traditional and green synthetic approaches of quinoline and its analogs are highlighted, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Safety And Hazards

2-Chloro-4,8-dimethylquinoline is associated with certain hazards. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

2-chloro-4,8-dimethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClN/c1-7-4-3-5-9-8(2)6-10(12)13-11(7)9/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAKXMKQZURGJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10959934
Record name 2-Chloro-4,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4,8-dimethylquinoline

CAS RN

3913-17-5
Record name 3913-17-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109755
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Chloro-4,8-dimethylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10959934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
DE Eichinger, CG Stuckwisch - Journal of the American Chemical …, 1949 - ACS Publications
Derivatives of 2-Amino-4,8-dimethyl- and 4-Amino-3,8-dimethylquinoline Page 1 Sept., 1949 2-Amino-4,8-dimethyl- and 4-Amino-3,8-dimethylquinolines 3221 cooled, and filtered from …
Number of citations: 2 pubs.acs.org
DE Eichinger - 1946 - soar.wichita.edu
DISCUSSION After studies on variously substituted derivatives of quinoline tested for their antimalarial activity, a number of compounds of the 2-substituted-4, 8-dimethylquinoline type …
Number of citations: 0 soar.wichita.edu
F Kóródi - Journal of heterocyclic chemistry, 1991 - Wiley Online Library
Methylquinolines 1–4 were chlorinated by heating with phosphorus pentachloride in chlorobenzenes to side‐chain halogen derivatives 5–14. Methyl groups of compounds 1–4 can be …
Number of citations: 9 onlinelibrary.wiley.com
T Stephen, H Stephen - Journal of the Chemical Society (Resumed), 1956 - pubs.rsc.org
… When 2-chloro-4 : 8-dimethylquinoline (1 g.) and excess of methyl anthranilate were heated to the bp (approx. until all signs of reaction had ceased, the product was the acid (Vd). In this …
Number of citations: 8 pubs.rsc.org
WE Bachmann, AS Dreiding - Journal of the American Chemical …, 1949 - ACS Publications
Accordingly we examined the reduction of the diester (I) with an amount of lithium aluminum hydride sufficient to reduce only one ester group at low temperatures. Below—15 no visible …
Number of citations: 6 pubs.acs.org
LH Goodson, RB Moffett - Journal of the American Chemical …, 1949 - ACS Publications
As reported in the two earlier papers in this series, 4 5· 6 our laboratory is interested in the syn-thesis of analgesic agents selected from the group of compoundsknown as the …
Number of citations: 9 pubs.acs.org
GF Duffin, JD Kendall - Journal of the Chemical Society (Resumed), 1951 - pubs.rsc.org
… 2-Chloro-4 : 8-dimethylquinoline was precipitated as a white solid which was filtered off and recrystallised from ethanol (charcoal) as white needles (16 g., 72%), m. p. 67" (Found : C1, …
Number of citations: 29 pubs.rsc.org
JA Bendo - 2016 - escholarship.org
Heterocyclic have been utilized in a variety of applications ranging from simple solvents to anti-cancer drugs. This dissertation prepares and analyzes new heterocyclic rings with a view …
Number of citations: 2 escholarship.org
A BURGER, JB CLEMENTS… - The Journal of …, 1955 - ACS Publications
HETEROCYCLIC PHOSPHONIC ACIDS. II Page 1 [Contribution from the Cobb Chemical Laboratory, University of Virginia) HETEROCYCLIC PHOSPHONIC ACIDS. II ALFRED …
Number of citations: 20 pubs.acs.org
A Abdelhameed - 2018 - search.proquest.com
Leishmaniasis is a neglected tropical disease; the number of fatalities it causes ranks it second to malaria among parasitic infections. The Leishmania parasite can cause cutaneous …
Number of citations: 3 search.proquest.com

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